molecular formula C15H15BrO5 B2502165 Ethyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate CAS No. 308295-42-3

Ethyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate

Cat. No. B2502165
CAS RN: 308295-42-3
M. Wt: 355.184
InChI Key: KERVKIGVUKWEHZ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate, also known as Bromfenac Ethyl Ester, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins, the mediators of inflammation and pain. Bromfenac Ethyl Ester has been widely used as a research tool in the field of pharmacology and drug discovery due to its unique chemical structure and pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antimicrobial Screening : Benzofuran compounds, including derivatives similar to Ethyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate, have been synthesized and characterized for their antimicrobial activities. One study focused on synthesizing benzofuran aryl ureas and carbamates, showcasing the compound's potential in antimicrobial applications (Kumari et al., 2019).

Biological Activities

  • Anti-HIV and Anticancer Properties : Some benzofuran derivatives, including those structurally related to the subject compound, have demonstrated promising anti-HIV and anticancer activities. This was observed in a study where various benzofuran derivatives were synthesized and tested for their biological activities (Mubarak et al., 2007).

  • Antimicrobial, Anti-Inflammatory, and Analgesic Activities : Novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones, closely related to this compound, have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. These compounds exhibited significant activity, highlighting the potential of similar benzofuran derivatives in medical applications (Rajanarendar et al., 2013).

Chemical Synthesis and Structural Analysis

  • Novel Synthesis Methods : Research has been conducted on the synthesis of various benzofuran derivatives, including methods that could potentially be applied to the synthesis of this compound. These studies provide insights into efficient and novel synthesis routes for benzofuran compounds (Gao et al., 2011).

properties

IUPAC Name

ethyl 6-bromo-2-methyl-5-propanoyloxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO5/c1-4-13(17)21-12-6-9-11(7-10(12)16)20-8(3)14(9)15(18)19-5-2/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERVKIGVUKWEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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